![molecular formula C14H13FN2O B1441257 1-(7-Fluoroquinolin-8-YL)piperidin-4-one CAS No. 917251-83-3](/img/structure/B1441257.png)
1-(7-Fluoroquinolin-8-YL)piperidin-4-one
Overview
Description
1-(7-Fluoroquinolin-8-YL)piperidin-4-one is a heterocyclic organic compound that belongs to the quinoline family. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound that has two fused rings - a benzene ring and a pyridine ring. This compound is a versatile compound that has a wide range of applications in the fields of chemistry, medicine, and biochemistry.
Mechanism of Action
The mechanism of action of 1-(7-Fluoroquinolin-8-YL)piperidin-4-one is not fully understood. However, it is known that it acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Inhibition of COX leads to decreased production of prostaglandins, which can result in the reduction of inflammation and pain.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Inhibition of COX leads to decreased production of prostaglandins, which can result in the reduction of inflammation and pain. It has also been shown to have anti-cancer properties, as it has been shown to inhibit the growth of prostate cancer cells. In addition, it has been shown to have anti-microbial properties, as it has been shown to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
1-(7-Fluoroquinolin-8-YL)piperidin-4-one has a number of advantages and limitations when used in laboratory experiments. The main advantage of using this compound is its versatility, as it can be used in a variety of laboratory experiments. It is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, the compound is relatively expensive and can be toxic in high concentrations.
Future Directions
1-(7-Fluoroquinolin-8-YL)piperidin-4-one has a wide range of potential applications in the fields of chemistry, medicine, and biochemistry. In the future, it may be used in the development of new drugs for the treatment of cancer, inflammation, and other diseases. It may also be used in the synthesis of new fluorescent probes for use in imaging and diagnostic applications. Additionally, it may be used in the synthesis of new quinoline derivatives for use in organic synthesis. Finally, it may be used in the development of new catalysts for use in chemical reactions.
Scientific Research Applications
1-(7-Fluoroquinolin-8-YL)piperidin-4-one has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, as an inhibitor in enzyme-catalyzed reactions, and as a reagent in organic synthesis. It has also been used in the synthesis of other quinoline derivatives, such as 1-(7-fluoro-4-piperidinyl)quinoline and 1-(7-fluoro-2-piperidinyl)quinoline. It has also been used in the synthesis of new fluorescent probes, such as 1-(7-fluoro-4-piperidinyl)-2-phenylquinoline.
properties
IUPAC Name |
1-(7-fluoroquinolin-8-yl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-4-3-10-2-1-7-16-13(10)14(12)17-8-5-11(18)6-9-17/h1-4,7H,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMZSZYMXCFGLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=CC3=C2N=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720848 | |
Record name | 1-(7-Fluoroquinolin-8-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917251-83-3 | |
Record name | 1-(7-Fluoroquinolin-8-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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